![molecular formula C26H24FN3O4S B2586603 2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 901266-48-6](/img/structure/B2586603.png)
2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C26H24FN3O4S and its molecular weight is 493.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (referred to as Compound X) is a novel heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), anticancer properties, and other relevant pharmacological effects.
Chemical Structure and Properties
Compound X features a complex structure characterized by an imidazole ring, methoxy-substituted phenyl groups, and a fluorinated acetamide moiety. Its molecular formula is C₁₈H₁₈F N₃ O₄ S, with a molecular weight of approximately 373.42 g/mol. The presence of the imidazole ring is significant as it is known to influence various biological interactions.
Anticancer Activity
Recent studies have evaluated the anticancer potential of Compound X against various cancer cell lines. The National Cancer Institute (NCI) screening indicated that Compound X exhibited low cytotoxicity with selective activity against certain leukemia cell lines at a concentration of 10 µM. Specifically, the compound showed slight sensitivity in K-562 and SR leukemia lines, as well as in colon cancer (HCT-15) and melanoma (SK-MEL-5) cell lines .
Table 1: Anticancer Activity of Compound X
Cell Line | IC50 (µM) | Sensitivity Level |
---|---|---|
K-562 (Leukemia) | 10 | Slightly Sensitive |
SR (Leukemia) | 10 | Slightly Sensitive |
HCT-15 (Colon) | 10 | Slightly Sensitive |
SK-MEL-5 (Melanoma) | 10 | Slightly Sensitive |
The low level of anticancer activity suggests that while Compound X may not be a potent anticancer agent, its selective toxicity could be further explored for potential therapeutic applications.
The mechanism by which Compound X exerts its biological effects is not fully elucidated; however, preliminary studies suggest that it may involve the modulation of signaling pathways associated with cancer cell proliferation and apoptosis. The imidazole moiety is known for its role in enzyme inhibition, which could contribute to the observed anticancer effects.
Structure-Activity Relationships (SAR)
Understanding the SAR of Compound X is crucial for optimizing its biological activity. Modifications to the methoxy groups and the imidazole ring can significantly affect its pharmacological profile. For instance, alterations in the substitution patterns on the phenyl rings may enhance lipophilicity and bioavailability, potentially leading to improved anticancer efficacy .
Case Studies
- In Vitro Studies : A series of in vitro experiments demonstrated that varying concentrations of Compound X influenced cell viability in different cancer types. The results indicated that while some cell lines were resistant, others displayed notable sensitivity, warranting further investigation into combination therapies or structural modifications to enhance efficacy.
- Animal Models : In vivo studies using murine models have shown promise in terms of tolerability and preliminary efficacy against tumor growth. However, comprehensive pharmacokinetic studies are necessary to establish optimal dosing regimens and assess systemic exposure.
Aplicaciones Científicas De Investigación
Anticancer Properties
Recent studies have indicated that imidazole derivatives, including those similar to the compound , exhibit significant anticancer activity. For instance, research on related compounds has shown that they can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cellular signaling pathways and the induction of oxidative stress in tumor cells .
Antimicrobial Activity
Compounds containing imidazole and sulfur moieties have been reported to possess antimicrobial properties. Specifically, they have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. This antimicrobial action is crucial for developing new treatments against resistant strains of bacteria .
Drug Development
The unique structure of this compound positions it as a candidate for drug development in treating various diseases, particularly cancers and infections. Its dual action as an anticancer and antimicrobial agent makes it a versatile molecule in pharmaceutical research.
Structural Activity Relationship (SAR) Studies
Understanding how modifications to the compound affect its biological activity is crucial for optimizing its therapeutic potential. SAR studies help identify which functional groups enhance efficacy or reduce toxicity, guiding future synthetic efforts to develop more potent derivatives .
Case Studies
Propiedades
IUPAC Name |
2-[[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O4S/c1-32-20-11-4-16(5-12-20)24-26(35-15-23(31)28-19-9-7-18(27)8-10-19)30-25(29-24)17-6-13-21(33-2)22(14-17)34-3/h4-14H,15H2,1-3H3,(H,28,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXKJWRSGZTFRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)OC)OC)SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.